4-Chlorophenylguanidine hydrochloride

説明

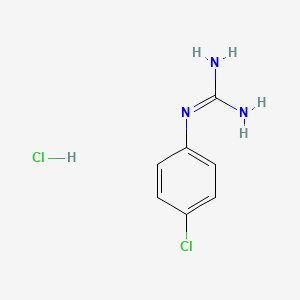

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(4-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-5-1-3-6(4-2-5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFZXBDENVVLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657531 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-91-5 | |

| Record name | N''-(4-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)guanidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Chlorophenylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorophenylguanidine hydrochloride is a small molecule of significant interest in biomedical research due to its distinct dual mechanism of action. It functions as a potent inhibitor of the serine protease urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator and agonist of the acid-sensing ion channel 3 (ASIC3). This dual activity presents unique opportunities for therapeutic development in indications where both pathways are implicated, such as oncology and pain management. This technical guide provides a comprehensive overview of the core mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanisms of Action

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

This compound is a potent and selective inhibitor of urokinase (uPA), a key enzyme in the plasminogen activation system. uPA plays a critical role in extracellular matrix degradation, cell migration, and tissue remodeling, processes that are fundamental in both normal physiology and pathological conditions such as cancer metastasis.

The inhibitory action of this compound on uPA is competitive in nature. The guanidine (B92328) group of the molecule is crucial for its interaction with the S1 pocket of the enzyme, forming a salt bridge with the carboxylate side chain of a key aspartate residue (Asp189) within the active site. This interaction blocks the substrate from binding and prevents the catalytic conversion of plasminogen to plasmin.

Positive Allosteric Modulation of Acid-Sensing Ion Channel 3 (ASIC3)

In addition to its effects on uPA, this compound acts on the acid-sensing ion channel 3 (ASIC3), a member of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1] ASIC3 is predominantly expressed in peripheral sensory neurons and is involved in nociception, particularly in the context of acidic and inflammatory pain.

This compound functions as both an agonist and a positive allosteric modulator of ASIC3.[1] As a positive allosteric modulator, it increases the sensitivity of the channel to protons, meaning the channel can be activated at a less acidic pH. Furthermore, it has been shown to reverse the effects of ASIC3 desensitization, leading to a sustained inward current. This modulation of ASIC3 activity can significantly impact neuronal excitability and pain signaling.

It is crucial to distinguish this compound (CAS: 14279-91-5) from the related biguanide (B1667054) compound, 1-(4-chlorophenyl)biguanide hydrochloride (CAS: 4022-81-5). The latter is primarily recognized as an inhibitor of dihydrofolate reductase (DHFR) and possesses a different pharmacological profile.

Quantitative Data

The following table summarizes the available quantitative data for the activity of this compound.

| Target | Parameter | Value | Species | Reference |

| Urokinase (uPA) | IC50 | 6-7 µM | Human | [2] |

Signaling Pathways

The dual action of this compound impacts two distinct signaling cascades: the uPA/uPAR pathway and the ASIC3-mediated pathway.

Urokinase (uPA/uPAR) Signaling Pathway

Inhibition of uPA by this compound disrupts the downstream signaling initiated by the binding of uPA to its receptor, uPAR. This complex network influences cell migration, proliferation, and survival.

Caption: Inhibition of the uPA/uPAR signaling cascade by this compound.

Acid-Sensing Ion Channel 3 (ASIC3) Signaling Pathway

As a positive allosteric modulator and agonist, this compound enhances the activity of ASIC3, leading to increased intracellular calcium and subsequent modulation of downstream signaling pathways involved in pain perception.

Caption: Modulation of the ASIC3 signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for assessing the activity of this compound on its primary targets are provided below.

Urokinase Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of this compound against human urokinase using a fluorogenic substrate.

Materials:

-

Human Urokinase (uPA)

-

Urokinase Assay Buffer (e.g., 50 mM Tris, pH 8.5, 0.01% Tween-20)

-

Fluorogenic uPA substrate (e.g., a peptide substrate linked to 7-amino-4-methylcoumarin (B1665955) (AMC))

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350 nm, Emission: ~450 nm)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in Urokinase Assay Buffer to achieve a range of final assay concentrations.

-

Enzyme Preparation: Dilute human urokinase in Urokinase Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add the appropriate volume of the this compound dilutions or vehicle control. b. Add the diluted human urokinase solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic uPA substrate to each well.

-

Data Acquisition: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the urokinase inhibition assay.

ASIC3 Functional Assay (Whole-Cell Patch Clamp)

This protocol describes the use of the whole-cell patch-clamp technique to investigate the modulatory effects of this compound on ASIC3 channels expressed in a suitable cell line (e.g., CHO or HEK293 cells).

Materials:

-

CHO or HEK293 cells stably expressing human ASIC3

-

External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, pH adjusted to various values)

-

Internal solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.3)

-

This compound

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass pipettes

Procedure:

-

Cell Preparation: Culture the ASIC3-expressing cells on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: a. Obtain a giga-ohm seal between the patch pipette and the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a series of acidic external solutions (e.g., pH 7.0, 6.8, 6.5) to elicit ASIC3 currents. c. Perfuse the cells with various concentrations of this compound in the external solution and repeat the acid applications.

-

Data Analysis: a. Measure the peak and sustained components of the ASIC3 currents in the absence and presence of the compound. b. To assess allosteric modulation, construct pH-response curves by plotting the normalized current amplitude against the pH of the external solution and compare the curves with and without the compound to determine any shift in pH sensitivity. c. To assess agonism, apply the compound at neutral pH and measure any elicited current.

Caption: Experimental workflow for the ASIC3 whole-cell patch-clamp assay.

Conclusion

This compound presents a compelling profile with its dual inhibitory action on urokinase and modulatory effects on ASIC3. This guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental approaches. Further research into the synergistic potential of targeting these two pathways with a single compound could unlock novel therapeutic strategies for a range of complex diseases. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to explore the full potential of this intriguing molecule.

References

Biological Activity of 4-Chlorophenylguanidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has garnered interest in pharmacological research due to its activity as a modulator of key physiological enzymes and ion channels. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its inhibitory action on urokinase and its modulatory effects on the acid-sensing ion channel 3 (ASIC3). This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of its mechanistic pathways.

Core Biological Activities

This compound exhibits two primary, well-documented biological activities:

-

Inhibition of Urokinase: It acts as a potent inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in processes such as fibrinolysis, cell migration, and tumor invasion.

-

Modulation of Acid-Sensing Ion Channel 3 (ASIC3): It functions as a positive allosteric modulator and agonist of ASIC3, a proton-gated cation channel predominantly expressed in peripheral sensory neurons and implicated in pain sensation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of this compound.

| Target | Activity | Parameter | Value | Reference |

| Urokinase (uPA) | Inhibition | IC50 | 6-7 µM | [1][2][3] |

| Acid-Sensing Ion Channel 3 (ASIC3) | Positive Allosteric Modulator & Agonist | EC50 | Not Reported |

Experimental Protocols

Urokinase Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against urokinase using a fluorogenic substrate.

1. Materials and Reagents:

-

Human Urokinase (uPA), recombinant

-

Fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

This compound (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm for AMC)

2. Experimental Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of test concentrations.

-

Enzyme Preparation: Dilute the human urokinase stock solution in ice-cold Assay Buffer to the desired working concentration.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution or vehicle control (Assay Buffer with DMSO). b. Add 25 µL of the diluted urokinase solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for the binding of the inhibitor to the enzyme. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic urokinase substrate to each well.

-

Data Acquisition: Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes using a microplate reader.

-

Data Analysis: a. Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ASIC3 Modulation Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol provides a generalized method for evaluating the modulatory effects of this compound on ASIC3 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Materials and Reagents:

-

HEK293 cells stably or transiently expressing human or rat ASIC3

-

Cell culture medium and reagents

-

External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM MES, pH adjusted to various values with NMDG or HCl)

-

Internal solution (e.g., 110 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.5 mM Na-GTP, pH 7.3 with KOH)

-

This compound

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

2. Experimental Procedure:

-

Cell Preparation: Culture HEK293 cells expressing ASIC3 on glass coverslips.

-

Electrophysiological Recording: a. Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution at a physiological pH (e.g., 7.4). b. Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution. c. Establish a whole-cell patch-clamp configuration on an isolated, healthy-looking cell. Clamp the membrane potential at a holding potential of -60 mV.

-

ASIC3 Current Elicitation: a. To assess agonistic activity, apply the external solution containing this compound at a physiological pH. An inward current in the absence of an acidic stimulus indicates agonism. b. To assess positive allosteric modulation, first apply a sub-maximal acidic stimulus (e.g., pH 6.8) to elicit a baseline ASIC3 current. c. After washout and recovery, co-apply the same acidic stimulus with various concentrations of this compound. An enhancement of the current amplitude or a slowing of the desensitization rate indicates positive allosteric modulation.

-

Data Analysis: a. Measure the peak amplitude of the elicited currents. b. For agonism, plot the current amplitude against the concentration of this compound to determine the EC50. c. For positive allosteric modulation, calculate the percentage potentiation of the current at each concentration relative to the baseline current and plot against the logarithm of the concentration to determine the EC50 for potentiation.

Mechanism of Action

Urokinase Inhibition

4-Chlorophenylguanidine belongs to the class of phenylguanidines which are known to be competitive inhibitors of urokinase. The positively charged guanidinium (B1211019) group is thought to interact with the negatively charged aspartate residue (Asp189) in the S1 pocket of the urokinase active site, a common binding motif for guanidine- and amidine-containing inhibitors. The phenyl ring and its substituent likely engage in additional interactions within the active site, contributing to the binding affinity and selectivity.

ASIC3 Modulation

The precise mechanism of 4-Chlorophenylguanidine's action on ASIC3 is not fully elucidated but is believed to involve binding to an allosteric site on the channel protein. As a positive allosteric modulator, it is hypothesized to increase the channel's sensitivity to protons, leading to channel opening at less acidic pH values or enhancing the current elicited by a given acidic stimulus. Its agonistic activity suggests that it can also directly induce a conformational change in the channel, leading to its opening even at physiological pH.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of urokinase and ASIC3 in various physiological and pathological processes. Its dual activity presents an interesting profile for potential therapeutic development, particularly in the areas of oncology and pain management. Further research is warranted to fully characterize its in vivo efficacy, safety profile, and the detailed molecular mechanisms underlying its biological effects. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the properties of this compound.

References

4-Chlorophenylguanidine Hydrochloride: A Dual-Action Tool for Urokinase and Ion Channel Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a versatile small molecule compound employed in biomedical research for its distinct inhibitory action on the serine protease urokinase-type plasminogen activator (uPA) and its modulatory effects on the acid-sensing ion channel 3 (ASIC3). This dual functionality makes it a valuable pharmacological tool for investigating physiological and pathological processes, including cancer metastasis, pain signaling, and inflammation. This technical guide provides a comprehensive overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Applications in Research

The utility of this compound in a research setting is primarily centered on two molecular targets:

-

Inhibition of Urokinase-type Plasminogen Activator (uPA): As a potent inhibitor of uPA, this compound is instrumental in studies of cancer cell invasion, metastasis, and angiogenesis. uPA is a key enzyme in the extracellular matrix remodeling cascade, and its inhibition can prevent the degradation of the matrix, a critical step for cancer cell dissemination.

-

Modulation of Acid-Sensing Ion Channel 3 (ASIC3): this compound acts as a positive allosteric modulator and agonist of ASIC3. This channel is a key player in the perception of pain, particularly in response to acidic conditions associated with tissue injury and inflammation. The compound's ability to modulate ASIC3 activity makes it a valuable probe for studying nociception and developing novel analgesic therapies.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound's interaction with its molecular targets.

| Target | Parameter | Value | Reference |

| Urokinase (uPA) | IC50 | 6-7 µM | [1] |

| Acid-Sensing Ion Channel 3 (ASIC3) | Activity | Positive Allosteric Modulator & Agonist |

Signaling Pathways and Mechanisms of Action

Urokinase (uPA) Signaling Pathway

Urokinase is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), further contributing to ECM degradation. This cascade is crucial for cell migration and invasion. The uPA system also initiates intracellular signaling pathways upon binding to its receptor (uPAR), influencing cell proliferation and survival. This compound inhibits the catalytic activity of uPA, thereby blocking this entire cascade.

Caption: Inhibition of the uPA signaling cascade by 4-Chlorophenylguanidine.

Acid-Sensing Ion Channel 3 (ASIC3) Signaling Pathway

ASIC3 is a proton-gated cation channel predominantly expressed in peripheral sensory neurons. It is activated by a drop in extracellular pH, which occurs during tissue acidosis associated with inflammation, ischemia, and injury. Activation of ASIC3 leads to the influx of sodium ions, causing depolarization of the neuronal membrane and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain. This compound potentiates the activity of ASIC3, increasing its sensitivity to protons and directly activating the channel.

Caption: Modulation of ASIC3 signaling by 4-Chlorophenylguanidine.

Experimental Protocols

Urokinase Activity Assay (Chromogenic)

This protocol provides a general framework for determining the inhibitory activity of this compound against uPA using a chromogenic substrate.

Materials:

-

Human urokinase (uPA)

-

Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Tris buffer (e.g., 50 mM Tris-HCl, pH 8.8)

-

This compound stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a series of dilutions of this compound in Tris buffer to generate a concentration range for IC50 determination.

-

In a 96-well plate, add a fixed amount of human uPA to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic uPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode) using a microplate reader.

-

Calculate the rate of substrate hydrolysis for each inhibitor concentration.

-

Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Caption: Workflow for a chromogenic urokinase inhibition assay.

Electrophysiological Recording of ASIC3 Modulation

This protocol outlines a general approach for studying the modulatory effects of this compound on ASIC3 channels expressed in dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.

Materials:

-

Isolated DRG neurons

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2)

-

Solutions with acidic pH (e.g., pH 6.8) to activate ASIC3

-

This compound stock solution

Procedure:

-

Culture isolated DRG neurons on coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a patch pipette and fill it with intracellular solution. The pipette resistance should be 2-5 MΩ.

-

Under visual control, approach a neuron with the patch pipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Apply a brief pulse of acidic extracellular solution to elicit an ASIC3-mediated current.

-

After establishing a stable baseline of acid-evoked currents, perfuse the chamber with an extracellular solution containing this compound for a defined period.

-

During and after the application of the compound, apply acidic pulses to record changes in the ASIC3 current amplitude, kinetics, and pH sensitivity.

-

To test for direct agonistic effects, apply this compound at neutral pH and observe for any inward current.

-

Analyze the recorded currents to quantify the potentiation and/or direct activation of ASIC3 by the compound.

References

4-Chlorophenylguanidine Hydrochloride: A Technical Guide to its Function as a Urokinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylguanidine hydrochloride is a synthetic small molecule that has been identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). Urokinase is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration. Its overexpression is strongly correlated with tumor invasion and metastasis, making it a significant target for anti-cancer drug development. This technical guide provides an in-depth overview of this compound as a urokinase inhibitor, detailing its inhibitory activity, the underlying signaling pathways, and representative experimental protocols for its characterization.

Quantitative Inhibitory Data

The inhibitory potency of this compound against urokinase and its selectivity over other serine proteases, such as trypsin, have been quantitatively assessed. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Compound | Target Enzyme | Ki (μM) | Selectivity (over Trypsin) | Reference |

| This compound | Human Urokinase | 6.07 | ~20-fold | [1] |

| This compound | Trypsin | 120 | - | [1] |

Mechanism of Action and Signaling Pathway

Urokinase is a key component of the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion. 4-Chlorophenylguanidine, as a competitive inhibitor, is thought to bind to the active site of urokinase, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the downstream cascade of ECM degradation.

Below is a diagram illustrating the urokinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for a chromogenic urokinase inhibition assay, a common method to determine the inhibitory potential of compounds like this compound. This protocol is based on established methodologies using the chromogenic substrate S-2444 (pyro-Glu-Gly-Arg-pNA).[2][3]

Objective: To determine the inhibitory effect of this compound on urokinase activity.

Materials:

-

Human Urokinase (e.g., from human kidney cells)

-

Chromogenic Substrate: S-2444 (pyro-Glu-Gly-Arg-pNA)

-

This compound

-

Assay Buffer: 0.05 M Tris-HCl, pH 8.8, containing 0.1 M NaCl

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human urokinase in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot and should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a stock solution of the chromogenic substrate S-2444 in sterile water.

-

Prepare a series of dilutions of this compound in the assay buffer to achieve a range of final concentrations to be tested.

-

-

Assay Workflow:

-

To each well of a 96-well microplate, add a fixed volume of the urokinase solution.

-

Add varying concentrations of the this compound solution or vehicle control (assay buffer) to the wells.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed S-2444 substrate solution to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The p-nitroaniline (pNA) released upon substrate cleavage absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of urokinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

-

The following diagram outlines the general workflow for a urokinase inhibition assay.

Logical Relationship of Inhibition Data

The determination of the inhibition constant (Ki) from experimental data, such as IC50 values, often involves considering the kinetics of the enzyme-substrate interaction, as described by the Michaelis-Menten constant (Km), and the concentration of the substrate used in the assay. For a competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation.

Conclusion

This compound serves as a valuable research tool for studying the role of urokinase in various biological processes. Its potency and selectivity make it a useful lead compound for the design and development of novel therapeutics targeting urokinase-mediated pathologies, particularly in the context of cancer metastasis. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the inhibitory properties of this and related compounds.

References

A Technical Guide to 4-Chlorophenylguanidine Hydrochloride as a Modulator of Acid-Sensing Ion Channel 3 (ASIC3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acid-Sensing Ion Channel 3 (ASIC3) has emerged as a significant therapeutic target, primarily due to its role in pain perception, inflammation, and mechanosensation.[1][2][3] This channel, predominantly expressed in peripheral sensory neurons, is activated by extracellular protons, a common feature of pathological states like inflammation, ischemia, and tissue injury.[2][4][5] 4-Chlorophenylguanidine hydrochloride is a small molecule that has been identified as a potent positive allosteric modulator and agonist of ASIC3.[6][7] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action on ASIC3, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Chemical and Physical Properties

This compound is an organochlorine compound.[8] Its properties are summarized below.

| Property | Value | Reference |

| Alternate Names | 2-(4-chlorophenyl)guanidine | [9] |

| Molecular Formula | C₇H₈ClN₃·HCl | [6] |

| Molecular Weight | 206.07 g/mol | [6] |

| CAS Number | 14279-91-5 | [6] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 100 mM in water | [6] |

| Storage | Store at Room Temperature | [6] |

Mechanism of Action on ASIC3

This compound exhibits a dual-action profile on the ASIC3 channel, functioning as both a direct agonist and a positive allosteric modulator.[6][7] Its primary mechanisms include:

-

Direct Activation: It can directly activate the ASIC3 channel, even at neutral pH, contributing to its agonist properties.[7]

-

Increased Proton Sensitivity: As a positive allosteric modulator, it significantly increases the channel's sensitivity to protons (H⁺).[6] This means the channel can be activated by smaller decreases in pH, which are common in early-stage inflammation or mild ischemia.[1][10]

-

Reversal of Desensitization: A key feature of ASIC channels is rapid desensitization in the continued presence of an acidic stimulus.[1] this compound reverses this effect, allowing for a more sustained current.[7] This is particularly relevant for transducing prolonged pathological signals into sustained neuronal firing.[4]

-

Creation of a Window Current: By shifting the pH dependence of both activation and inactivation, it can create an overlap where a "window current" is generated at or near physiological pH, leading to sustained channel activity.[11]

This multifaceted modulation makes this compound a valuable tool for studying ASIC3 function and a potential chemical backbone for designing novel therapeutic agents.[7]

Signaling Pathways and Modulation

ASIC3 activation is a key event in the transduction of noxious signals, particularly those related to acidosis. The channel acts as a direct sensor for extracellular protons.

Core ASIC3 Activation Pathway

Under conditions of tissue stress such as inflammation or ischemia, the extracellular pH drops.[2] Protons bind to the extracellular domain of the ASIC3 channel, triggering a conformational change that opens the channel pore.[12] This allows an influx of cations, primarily Na⁺, which depolarizes the neuronal membrane.[4] If the depolarization reaches the threshold, it triggers an action potential, transmitting a pain signal to the central nervous system.

ASIC3 in the Inflammatory Milieu

In an inflammatory setting, ASIC3 does not act in isolation. Its activity is sensitized by a host of inflammatory mediators, creating a synergistic effect that enhances pain signaling.[1][13] Mediators like bradykinin (B550075) and serotonin (B10506) can potentiate ASIC3 currents through intracellular signaling cascades involving G protein-coupled receptors (GPCRs) and Protein Kinase C (PKC).[14] Other factors like arachidonic acid and hypertonicity also enhance ASIC3 activity.[13] This positions ASIC3 as a critical integrator of diverse inflammatory signals.[1]

Quantitative Data

While this compound is established as a potent modulator, specific EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values for its effects on ASIC3 are not prominently available in the reviewed literature.[15][16] However, data for other known ASIC3 modulators provide context for the concentration ranges typically effective in modulating this channel.

| Compound | Target/Action | Reported Value (IC₅₀ / EC₅₀) | Cell Type | Reference |

| Amiloride | Inhibition of ASIC3 currents | IC₅₀: 10-20 µM | CHO Cells | [17] |

| A-317567 (arylamidine) | Selective inhibition of ASIC3 | IC₅₀: 2-30 µM | - | [17] |

| Diclofenac (NSAID) | Inhibition of ASIC3 currents | IC₅₀: 90-260 µM | - | [17] |

| EGCG (Flavonoid) | Inhibition of ASIC3 currents | IC₅₀: 13.2 ± 6.9 µM | CHO Cells | [17] |

| GMQ | Activation of ASIC3 at pH 7.4 | EC₅₀: ~1 mM | - | [5] |

Experimental Protocols

Investigating the effects of this compound on ASIC3 involves a combination of in vitro and in vivo techniques.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for directly measuring ion channel activity.

Methodology:

-

Cell Culture & Transfection: Chinese Hamster Ovary (CHO) or F-11 cells are cultured in standard media (e.g., DMEM/F12 with 10% FCS).[10] Cells are transfected with cDNA encoding for the human or rat ASIC3 subunit using methods like electroporation or lipofection.[18] A co-transfected fluorescent marker (e.g., GFP) helps identify expressing cells.[18]

-

Electrophysiological Recording:

-

Solutions: The intracellular (pipette) solution typically contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, adjusted to pH 7.3. The extracellular (bath) solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4.

-

Procedure: Transfected cells are identified via fluorescence. A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration. The cell is voltage-clamped at a holding potential of -60 mV or -80 mV.[13][17]

-

-

Channel Activation: Acidic extracellular solutions (e.g., pH 7.0 down to 5.0) are rapidly perfused over the cell to evoke ASIC3 currents.[10][17] To test the modulator, this compound is included in the perfusion solution at various concentrations.

-

Data Analysis: The amplitude, activation kinetics, and desensitization of the evoked currents are measured and compared between control and modulator-treated conditions.

In Vitro: Calcium Imaging

This method assesses downstream effects of ion channel activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i).[19]

Methodology:

-

Cell Preparation: ASIC3-expressing cells are cultured on glass coverslips.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes, which allows the dye to enter the cells.

-

Imaging: The coverslip is mounted on a fluorescence microscope. Cells are excited at specific wavelengths, and the emitted fluorescence is captured by a camera.[20]

-

Stimulation: The perfusion system is used to apply acidic solutions with and without this compound.

-

Data Analysis: An increase in [Ca²⁺]i upon stimulation is detected as a change in fluorescence intensity.[19][21] The magnitude and kinetics of the calcium response are quantified to determine the modulator's effect. Although ASIC3 is primarily a Na⁺ channel, the resulting depolarization can activate voltage-gated calcium channels, leading to a detectable Ca²⁺ signal.

In Vivo: Inflammatory Pain Models

Animal models are crucial for evaluating the potential analgesic effects of ASIC3 modulators.

Methodology (CFA-Induced Inflammation):

-

Model Induction: A baseline measurement of pain sensitivity (e.g., paw withdrawal latency to heat or threshold to mechanical stimuli) is taken. Anesthetized rats or mice receive a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[13][22]

-

Drug Administration: this compound (or a vehicle control) is administered systemically or locally at a predetermined time point post-CFA injection.

-

Behavioral Testing: At various time points (e.g., 4, 6, 24 hours) after CFA injection, pain behaviors are reassessed.[13]

-

Thermal Hyperalgesia: A hot plate or radiant heat source is used to measure the latency for the animal to withdraw its paw.[22][23] An increased latency in the drug-treated group indicates analgesia.

-

Mechanical Allodynia: Calibrated von Frey filaments are applied to the paw to determine the pressure threshold that elicits a withdrawal response.[23] An increased threshold indicates analgesia.

-

-

Data Analysis: The responses of the drug-treated group are compared to the vehicle-treated group to determine if the modulator significantly reduces inflammatory pain behaviors.

Conclusion

This compound serves as a potent and multifaceted modulator of the ASIC3 channel. Its ability to directly activate the channel, enhance proton sensitivity, and reverse desensitization makes it an invaluable pharmacological tool for probing the complex roles of ASIC3 in sensory biology. The experimental frameworks detailed herein provide a robust basis for the continued investigation of this compound and for the development of novel, selective ASIC3-targeting therapies for pain and inflammatory conditions.

References

- 1. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of acid-sensing ion channel 3 in sub-acute-phase inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-sensing ion channels: structure, function, pharmacology, and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The function and regulation of acid‐sensing ion channels (ASICs) and the epithelial Na+ channel (ENaC): IUPHAR Review 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-(4-Chlorophenyl)guanidine | C7H8ClN3 | CID 2757788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Subtype-specific modulation of acid-sensing ion channel (ASIC) function by 2-guanidine-4-methylquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure and activity of the acid-sensing ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acid-Sensing Ion Channels as Potential Therapeutic Targets in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 16. researchgate.net [researchgate.net]

- 17. Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acid-sensing ion channel 3 (ASIC3) cell surface expression is modulated by PSD-95 within lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acid-sensing ion channel 3 decreases phosphorylation of extracellular signal-regulated kinases and induces synoviocyte cell death by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Frontiers | Cell Calcium Imaging as a Reliable Method to Study Neuron–Glial Circuits [frontiersin.org]

- 22. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]

- 23. A role for ASIC3 in the modulation of high-intensity pain stimuli - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorophenylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorophenylguanidine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Chemical Formula | C₇H₈ClN₃・HCl | [1] |

| Molecular Weight | 206.07 g/mol | [1] |

| Appearance | White to pale cream solid (crystals or powder) | |

| Melting Point | 237-238 °C | |

| Boiling Point | 265.6 °C (Predicted for free base) | [2] |

| Solubility | Soluble to 100 mM in water | [1] |

| pKa | 10.67 ± 0.10 (Predicted for free base) | [2] |

| logP | Not Experimentally Determined |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined to ensure reproducibility and adherence to scientific rigor.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is a critical parameter in drug development. The shake-flask method is a widely accepted technique for its determination.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline) in a sealed, temperature-controlled vessel (e.g., glass vial or flask).

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of the agitation period confirms saturation.

-

-

Phase Separation:

-

Separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the undissolved solid. Carefully collect the supernatant.

-

Filtration: Filter the suspension through a low-binding membrane filter (e.g., 0.22 µm PVDF).

-

-

-

Quantification:

-

Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Shake-Flask Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve.

Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in deionized, carbonate-free water to prepare a solution of known concentration (e.g., 0.01 M).

-

Maintain a constant ionic strength by adding a background electrolyte such as potassium chloride (e.g., 0.1 M).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the calibrated pH electrode and a stirrer into the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.

-

Add the titrant in small, precise increments, and record the pH after each addition, allowing the solution to equilibrate.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Potentiometric pKa Determination Workflow.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured to calculate the partition coefficient.

Protocol:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., the aqueous phase).

-

Add a known volume of the other pre-saturated phase to a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium.

-

-

Phase Separation and Quantification:

-

After agitation, allow the two phases to separate completely. This can be facilitated by centrifugation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the unionized compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

-

Biological Activity and Signaling Pathways

This compound is recognized for its biological activity as an inhibitor of urokinase and as a positive allosteric modulator of the Acid-Sensing Ion Channel 3 (ASIC3)[1].

Urokinase Inhibition

Urokinase is a serine protease that plays a critical role in tissue remodeling, cell migration, and tumor invasion. Its inhibition is a target for anti-cancer therapies.

Mechanism of Action: this compound acts as a competitive inhibitor of urokinase, binding to the active site of the enzyme and preventing it from converting plasminogen to plasmin.

Urokinase Inhibition Pathway.

ASIC3 Positive Allosteric Modulation

ASIC3 is a proton-gated cation channel primarily expressed in sensory neurons and is involved in pain perception. Positive allosteric modulators of ASIC3 can enhance its sensitivity to protons.

Mechanism of Action: this compound binds to an allosteric site on the ASIC3 channel, increasing its sensitivity to acidic conditions. This leads to a greater influx of cations (primarily Na⁺) at a given pH, thereby modulating neuronal excitability.

ASIC3 Positive Allosteric Modulation.

Synthesis and Purification

A general synthetic route to this compound starts from 4-chloroaniline (B138754).

Synthesis Outline:

-

Reaction of 4-chloroaniline with dicyandiamide (B1669379): 4-Chloroaniline is reacted with dicyandiamide in the presence of an acid catalyst (e.g., hydrochloric acid) in a suitable solvent.

-

Formation of the hydrochloride salt: The resulting 1-(4-chlorophenyl)biguanide is then treated with hydrochloric acid to form the hydrochloride salt.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthetic Workflow for 4-Chlorophenylguanidine HCl.

References

An In-depth Technical Guide to 4-Chlorophenylguanidine Hydrochloride (CAS: 14279-91-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenylguanidine hydrochloride is a synthetic compound that has garnered significant interest in the scientific community for its dual activity as a potent inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis route, its mechanisms of action, and its potential applications in drug discovery and development, particularly in the fields of oncology and pain management. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a white to pale green solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14279-91-5 | |

| Molecular Formula | C₇H₉Cl₂N₃ | [1] |

| Molecular Weight | 206.07 g/mol | [1] |

| Appearance | White to Pale Green Solid | |

| Solubility | Soluble to 100 mM in water | [2] |

| Purity | ≥98% | [2] |

| Storage | Store at room temperature | [2] |

| Predicted pKa | 10.67 ± 0.10 | [3] |

Synthesis

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in a two-step process:

-

Guanylation of 4-chloroaniline (B138754): 4-chloroaniline is reacted with cyanamide (B42294), typically in the presence of a Lewis or Brønsted acid catalyst, to form the 4-chlorophenylguanidine free base.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed two-step synthesis of this compound.

General Experimental Protocol (Adapted from similar guanylation reactions)

Step 1: Synthesis of N-(4-chlorophenyl)guanidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or isopropanol).

-

Add cyanamide (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., nitric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to obtain N-(4-chlorophenyl)guanidine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified N-(4-chlorophenyl)guanidine in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether).

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Biological Activity and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as an inhibitor of the urokinase-type plasminogen activator (uPA) and as a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3).[2][4]

Urokinase Inhibition

Urokinase is a serine protease that plays a crucial role in the conversion of plasminogen to plasmin, a key enzyme in fibrinolysis and extracellular matrix degradation. Elevated levels of uPA are associated with cancer cell invasion and metastasis.[5] this compound acts as a potent inhibitor of urokinase.[2] The guanidine (B92328) group is a key pharmacophore that can interact with the S1 pocket of trypsin-like serine proteases, including uPA.

Urokinase Signaling Pathway

The binding of uPA to its receptor (uPAR) on the cell surface initiates a signaling cascade that promotes cell migration, proliferation, and survival. This signaling can occur through various pathways, including the JAK/STAT and MAPK/ERK pathways.

Caption: Simplified urokinase (uPA) signaling pathway and the inhibitory action of 4-Chlorophenylguanidine.

Experimental Protocol: Urokinase Inhibition Assay (Chromogenic Substrate Method) [6][7][8][9][10]

This assay measures the ability of a compound to inhibit the enzymatic activity of urokinase.

-

Reagents and Materials:

-

Human urokinase enzyme

-

Chromogenic urokinase substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

This compound (test inhibitor)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of human urokinase to each well.

-

Add the different concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Measure the absorbance at 405 nm kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

-

The rate of the reaction (change in absorbance per minute) is proportional to the urokinase activity.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

-

ASIC3 Modulation

Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH. ASIC3 is predominantly expressed in peripheral sensory neurons and is implicated in pain sensation, particularly in response to tissue acidosis associated with inflammation and ischemia.[11] this compound acts as a positive allosteric modulator of ASIC3, which means it enhances the activity of the channel in response to its primary stimulus (protons).[2][12] It has been shown to increase the pH sensitivity of ASIC3 and can also directly activate the channel.[4]

ASIC3 Signaling Pathway

Activation of ASIC3 channels leads to an influx of cations (primarily Na⁺), causing depolarization of the neuronal membrane. This depolarization can trigger the firing of action potentials, leading to the transmission of pain signals to the central nervous system.

Caption: Modulation of the ASIC3 channel by 4-Chlorophenylguanidine leading to enhanced pain signaling.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for ASIC3 Modulation [13][14][15][16][17]

This technique is used to measure the ion currents flowing through ASIC3 channels in response to pH changes and the effect of the modulator.

-

Cell Preparation:

-

Use a cell line stably expressing human or rodent ASIC3 channels (e.g., CHO or HEK293 cells).

-

Culture the cells on glass coverslips.

-

-

Solutions:

-

External solution: A buffered solution (e.g., HEPES-buffered) with a physiological pH (e.g., 7.4).

-

Internal solution: A solution mimicking the intracellular ionic composition, loaded into the patch pipette.

-

Test solutions: External solutions with varying acidic pH values (e.g., pH 7.0, 6.5, 6.0) with and without different concentrations of this compound.

-

-

Recording:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Use a glass micropipette filled with the internal solution to form a high-resistance seal (a "gigaseal") with the membrane of a single cell.

-

Rupture the cell membrane under the pipette tip to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

-

Hold the cell at a constant membrane potential (e.g., -60 mV).

-

Rapidly perfuse the cell with the test solutions of different pH values to activate the ASIC3 channels and record the resulting inward currents.

-

To test the effect of the modulator, co-apply this compound with the acidic solutions.

-

Analyze the recorded currents to determine the effect of the modulator on the channel's activation, deactivation, and desensitization kinetics, as well as on the current amplitude. The EC₅₀ value can be determined by plotting the potentiation of the current against the concentration of the modulator.

-

Quantitative Data

While specific experimentally determined IC₅₀ and EC₅₀ values for this compound are not widely reported in publicly available literature, a quantitative structure-activity relationship (QSAR) study on substituted phenylguanidines as urokinase inhibitors provides a framework for understanding its inhibitory potential.[2][18] For ASIC3, it is described as a potent positive allosteric modulator.[4][12] Further experimental studies are required to determine precise quantitative values for these activities.

Analytical Data

Expected ¹H-NMR (Proton NMR) Data:

-

Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the chlorophenyl ring. Due to the para-substitution, a characteristic AA'BB' splitting pattern is expected.

-

Guanidinium (B1211019) protons: Broad signals corresponding to the -NH₂ and =NH protons of the guanidinium group. The chemical shift of these protons can be highly variable and dependent on the solvent and concentration.

Expected ¹³C-NMR (Carbon NMR) Data:

-

Aromatic carbons: Signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the chlorine atom and the carbon attached to the guanidino group will have distinct chemical shifts.

-

Guanidinium carbon: A signal corresponding to the central carbon of the guanidinium group, typically in the range of δ 150-160 ppm.

Expected Mass Spectrometry (MS) Data: [19][20][21][22][23]

-

Molecular Ion Peak: An ion peak corresponding to the protonated molecule [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes would be expected.

Applications in Drug Development

The dual activity of this compound makes it an interesting lead compound for drug discovery in two main therapeutic areas:

-

Oncology: As a urokinase inhibitor, it has the potential to be developed into an anti-metastatic agent for the treatment of various cancers where uPA is overexpressed.[4][24][25][26] Guanidine derivatives are being explored as scaffolds for novel anticancer agents.[12][24]

-

Pain Management: As a positive allosteric modulator of ASIC3, it could be a valuable tool for studying the role of this ion channel in pain perception. While potentiation of a pain-related channel may seem counterintuitive for an analgesic, understanding the mechanism of modulation could lead to the design of novel analgesics that target ASIC3.[27][28][29][30] The guanidinium group is a feature of several toxins that modulate ion channels and has been incorporated into compounds with analgesic properties.[27][29][31]

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of oncology and neuroscience. Its well-defined activities on two important drug targets, urokinase and ASIC3, provide a strong rationale for its use as a chemical probe and a starting point for the development of novel therapeutics. This technical guide has summarized the currently available information and provided a framework for future research, including proposed synthesis and detailed experimental protocols. Further studies to elucidate its precise quantitative pharmacological profile and to obtain detailed analytical data are warranted to fully realize its potential in drug discovery and development.

References

- 1. N-(4-Chlorophenyl)guanidine | C7H8ClN3 | CID 2757788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [pubmed.ncbi.nlm.nih.gov]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. coachrom.com [coachrom.com]

- 8. abcam.com [abcam.com]

- 9. abcam.com [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 4-Chlorophenylguanidine is an ASIC3 agonist and positive allosteric modulator [agris.fao.org]

- 12. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Whole Cell Patch Clamp Protocol [protocols.io]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. rsc.org [rsc.org]

- 21. shimadzu.com [shimadzu.com]

- 22. Guanidine [webbook.nist.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Guanidine derivatives and their application towards pancreatic cancer treatment [morressier.com]

- 26. nbinno.com [nbinno.com]

- 27. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Pentameric Ligand-Gated Ion Channels as Pharmacological Targets Against Chronic Pain [frontiersin.org]

- 31. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of 4-Chlorophenylguanidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-Chlorophenylguanidine hydrochloride. It is intended for an audience with a technical background in chemistry and pharmacology, offering detailed experimental protocols and insights into its biological significance.

Chemical Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with a chlorine atom and a guanidine (B92328) group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(4-chlorophenyl)guanidine;hydrochloride | [1] |

| Synonyms | p-Chlorophenylguanidine hydrochloride, (4-Chlorophenyl)guanidine HCl | [2] |

| CAS Number | 14279-91-5 | [1][2][3] |

| Molecular Formula | C₇H₉Cl₂N₃ | [2][4] |

| Molecular Weight | 206.07 g/mol | [2][3][5] |

| Appearance | White to off-white solid | |

| Melting Point | 121 °C (for the free base) | [6] |

| Solubility | Soluble in water (up to 100 mM) | [3] |

| Purity | ≥98% | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the guanylation of 4-chloroaniline (B138754). A common and effective method involves the reaction of 4-chloroaniline with a guanylating agent such as cyanamide (B42294) or dicyandiamide, followed by conversion to the hydrochloride salt.

Logical Workflow for Synthesis:

Experimental Protocol: Synthesis from 4-Chloroaniline and Cyanamide

This protocol is adapted from established methods for the guanylation of anilines.

Materials:

-

4-Chloroaniline

-

Cyanamide (50% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline (1 equivalent) in a minimal amount of ethanol.

-

Addition of Cyanamide: To the stirred solution, add cyanamide (1.2 equivalents) dropwise.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude 4-Chlorophenylguanidine free base.

-

Purification of the Free Base (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

-

Formation of the Hydrochloride Salt: The purified or crude 4-Chlorophenylguanidine free base is dissolved in a minimal amount of ethanol.

-

Acidification: To this solution, a stoichiometric amount of concentrated hydrochloric acid, diluted in ethanol, is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath. The solid product is collected by vacuum filtration.

-

Washing and Drying: The collected solid is washed with cold diethyl ether to remove any unreacted starting materials and residual solvent. The final product, this compound, is dried under vacuum.

Biological Significance and Signaling Pathways

This compound is recognized for its roles as a urokinase inhibitor and a positive allosteric modulator of Acid-Sensing Ion Channel 3 (ASIC3).

Urokinase Inhibition:

Urokinase (urokinase-type plasminogen activator, uPA) is a serine protease that plays a critical role in fibrinolysis and tissue remodeling by converting plasminogen to plasmin. Dysregulation of uPA activity is implicated in various pathological processes, including cancer cell invasion and metastasis. As an inhibitor, 4-Chlorophenylguanidine can block the catalytic activity of urokinase, thereby interfering with these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-chlorophenyl)biguanide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]

An In-depth Technical Guide to 4-Chlorophenylguanidine Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-chlorophenylguanidine hydrochloride, its derivatives, and analogs as modulators of key biological targets. 4-Chlorophenylguanidine has been identified as a potent inhibitor of urokinase-type plasminogen activator (uPA) and a positive allosteric modulator of the acid-sensing ion channel 3 (ASIC3). These dual activities position this chemical scaffold as a compelling starting point for the development of therapeutics targeting cancer, pain, and inflammatory disorders. This document details the synthesis, biological activities, mechanisms of action, and experimental protocols related to this class of compounds, presenting quantitative data in a structured format to facilitate comparison and further research.

Core Compound: 4-Chlorophenylguanidine

4-Chlorophenylguanidine is a small molecule characterized by a guanidine (B92328) group attached to a 4-chlorophenyl ring. The hydrochloride salt form is commonly used due to its stability and solubility.

Chemical Structure:

Key Biological Activities:

-

Urokinase (uPA) Inhibition: 4-Chlorophenylguanidine is a competitive inhibitor of urokinase, a serine protease implicated in tumor invasion and metastasis.[1][2] Its Ki value is reported to be in the range of 6-7 µM.[1][2]

-

ASIC3 Modulation: It acts as a positive allosteric modulator of ASIC3, a neuronal ion channel involved in pain sensation, particularly in response to acidosis. This modulation can potentiate the channel's activity.

Quantitative Biological Data

The following tables summarize the biological activity of 4-chlorophenylguanidine and its analogs. Data has been compiled from various sources to provide a comparative overview.

Table 1: Urokinase Inhibitory Activity of Phenylguanidine Derivatives

| Compound ID | R1-Substitution (para) | R2-Substitution (ortho) | Ki (µM) | Reference |

| 1 | Cl | H | 6.07 | [3] |

| 2 | CF3 | H | 6.49 | [3] |

| 3 | H | H | >100 | [4] |

| 4 | NH-Boc | H | ~10 | [4] |

| 5 | Adamantyl-NH-CO-NH-CH2- | H | 2.4 | [5] |

Table 2: Modulatory Activity of Guanidine Analogs on ASIC3

| Compound ID | Structure | Effect on Activation | Effect on Desensitization | IC50 / EC50 (µM) | Reference |

| IEM-2163 | N/A | Inhibitory (acidic shift) | Slowed | IC50 (peak current, pH 6.85) = 245.6 | [6] |

| IEM-2195 | N/A | Inhibitory (acidic shift) | Slowed | EC50 (sustained current, pH 6.0) = 469.7 | [6] |

Synthesis and Experimental Protocols

General Synthesis of Substituted Phenylguanidines

A common method for the synthesis of phenylguanidine derivatives involves the reaction of a corresponding aniline (B41778) with cyanamide (B42294) in the presence of a catalyst.

Workflow for Phenylguanidine Synthesis

Caption: General workflow for the synthesis of substituted phenylguanidines.

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., water or DMF), add cyanamide (1.2 eq).

-

Catalysis: Add a catalytic amount of an acid, such as hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the desired phenylguanidine derivative.

Urokinase Inhibition Assay

The inhibitory activity of compounds against urokinase is typically determined using a chromogenic or fluorogenic substrate-based assay.